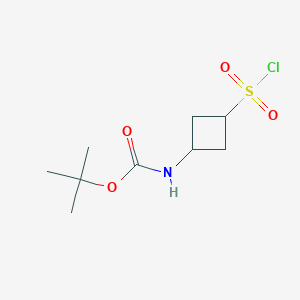
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate, also known as IACS-10759, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
Tert-butyl carbamate is used in palladium-catalyzed synthesis processes. For example, it is utilized in the Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides. This synthesis can be conducted at room temperature using Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos, with sodium tert-butoxide playing a crucial role (Bhagwanth et al., 2009).
Source of MeNHCH2− Synthon
Tert-butyl N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and DTBB, leading to functionalized carbamates after hydrolysis with water. This reaction has applications in organic synthesis, particularly for producing functionalised carbamates (Guijarro et al., 1996).
Synthesis of Thieno[3,2-b]pyrroles
Tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates are used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles, utilizing Pd-catalyzed cyclization and radical routes (Brugier et al., 2001).
Intermediate in Jaspine B Synthesis
(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, synthesized from L-Serine, serves as an intermediate in the natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Generation of Hydroxyalkyl-Substituted Imidazolinium Salt
N-tert-Butyl-1,2-diaminoethane reacts rapidly with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt, demonstrating its reactivity and potential applications in chemical synthesis (Evans et al., 2019).
Chemoselective Transformation of Amino Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group, synthesized from tert-butyl carbamate, is used in the chemoselective transformation of amino protecting groups. This process involves the conversion of N-t-Boc compounds into N-Z compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).
In Synthesis of N-(Boc) Hydroxylamines
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in the reaction with organometallics to yield N-(Boc)hydroxylamines. These compounds are important building blocks in organic synthesis (Guinchard et al., 2005).
Deprotection of Carbamates, Esters, and Ethers
Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering good selectivity and preserving the stereochemical integrity of substrates (Li et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


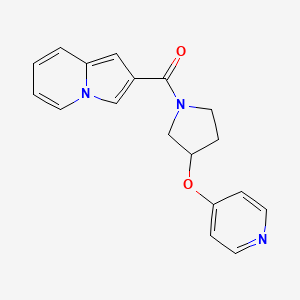
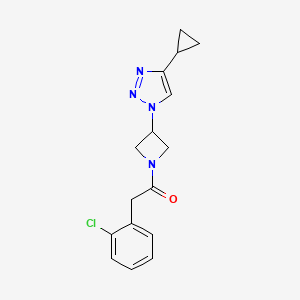
![2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B2461490.png)
![4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2461491.png)
![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)
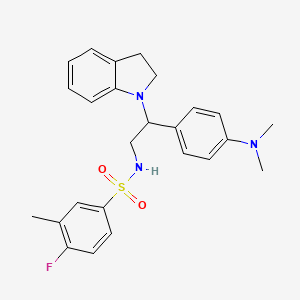
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
![Ethyl 6-acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2461499.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2461500.png)

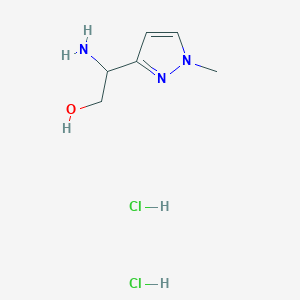
![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2461507.png)